molecular formula C12H13N3O B1482225 (6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098013-67-1

(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No. B1482225
CAS RN: 2098013-67-1
M. Wt: 215.25 g/mol
InChI Key: NVQPOAPOAJIYEG-UHFFFAOYSA-N
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Description

(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, commonly referred to as CPP-IPM, is a novel synthetic compound that has been the subject of numerous scientific studies in recent years. CPP-IPM has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. In addition, CPP-IPM has been studied for its potential therapeutic applications in treating various medical conditions. The purpose of

Scientific Research Applications

CPP-IPM has been studied for its potential therapeutic applications in treating various medical conditions. In particular, CPP-IPM has been found to possess anti-inflammatory, antifungal, and antiviral properties. In addition, CPP-IPM has been studied for its potential applications in the treatment of cancer, diabetes, and neurological disorders.

Mechanism of Action

The exact mechanism of action of CPP-IPM is not yet fully understood. However, it is believed that CPP-IPM may interact with various cellular targets, including enzymes and receptors, to modulate the activity of the immune system. In addition, CPP-IPM may also interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
CPP-IPM has been found to possess a wide range of biochemical and physiological effects. In particular, CPP-IPM has been found to possess anti-inflammatory, antifungal, and antiviral properties. In addition, CPP-IPM has been found to possess immunomodulatory, antioxidant, and antiproliferative activities.

Advantages and Limitations for Lab Experiments

CPP-IPM has several advantages for laboratory experiments. In particular, CPP-IPM is a highly stable compound that is easy to synthesize and store. In addition, CPP-IPM is relatively non-toxic and can be easily administered to experimental animals. However, CPP-IPM is limited in its ability to penetrate cell membranes, which may limit its effectiveness in certain applications.

Future Directions

For CPP-IPM research include further studies into its mechanism of action, as well as its potential therapeutic applications in the treatment of various diseases and conditions. In addition, further research into the pharmacokinetics and pharmacodynamics of CPP-IPM may lead to the development of novel drug delivery systems. Finally, further studies into the safety and efficacy of CPP-IPM may lead to its approval as a therapeutic agent.

properties

IUPAC Name

(6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-5-14-6-7-15-12(14)10(8-16)11(13-15)9-3-4-9/h1,6-7,9,16H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQPOAPOAJIYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 4
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 5
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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